

# Structural Characterization of Z-Lys(For)-OH: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name:	<i>N</i> alpha-carbobenzyloxy-nepsilon-formyl-L-lysine
CAS No.:	20807-05-0
Cat. No.:	B11944622

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## Executive Summary

In the intricate landscape of solid-phase peptide synthesis (SPPS), the selective protection of reactive side chains is paramount to preventing unwanted polymerization or branching[1]. Z-Lys(For)-OH (

-benzyloxycarbonyl-

-formyl-L-lysine) serves as a critical, orthogonally protected amino acid building block. The formyl (For) group provides a sterically compact protecting strategy for the

-amine of the lysine side chain, which can be selectively cleaved via thiolytic or hydrazine-based conditions without disrupting standard Boc or Fmoc chemistries[1][2].

However, the presence of multiple carbonyl environments (carboxylic acid, carbamate, and formamide) and the lability of the formyl group demand a highly rigorous, multi-modal analytical approach. This whitepaper details the self-validating experimental workflows required to definitively characterize the structural, regiochemical, and chiral integrity of Z-Lys(For)-OH.

## Physicochemical Properties & Molecular Architecture

Before initiating structural validation, it is essential to establish the baseline physicochemical parameters of the target molecule. Z-Lys(For)-OH features a linear aliphatic backbone terminating in an

-formamide, an

-carbamate (Z/Cbz group), and a free

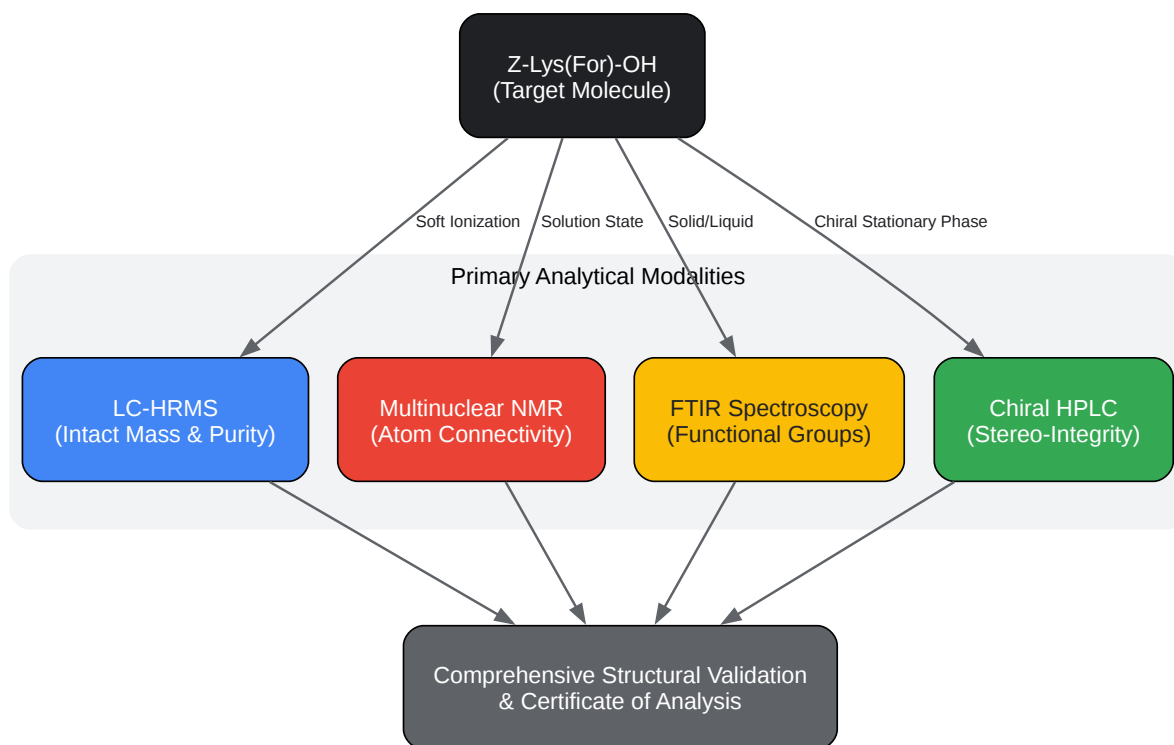
-carboxylic acid.

Property	Value
Chemical Name	-Carbobenzyloxy- -formyl-L-lysine
CAS Registry Number	20807-05-0
Molecular Formula	C H N O
Monoisotopic Mass	308.1372 Da
Molecular Weight	308.33 g/mol
Physical State	White to off-white crystalline powder

## Strategic Analytical Workflow

To ensure absolute confidence in the molecular identity of Z-Lys(For)-OH, we employ an orthogonal testing matrix. Relying on a single modality (e.g., LC-MS alone) is insufficient due to the potential for isobaric impurities or regiochemical isomers (such as

-For-  
 -Z-L-lysine).



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*Multi-modal analytical workflow for validating Z-Lys(For)-OH structural integrity.*

## High-Resolution Mass Spectrometry (HRMS) & LC-MS

### Causality & Rationale

The formyl group is highly labile and prone to neutral loss (

Da, loss of CO) under harsh ionization conditions. Why choose Electrospray Ionization (ESI) over Matrix-Assisted Laser Desorption/Ionization (MALDI)? MALDI matrices often transfer excess internal energy that induces premature in-source decay of the formyl and benzyloxycarbonyl groups. ESI provides a softer desolvation process, ensuring the intact molecular ion

is preserved for accurate mass determination.

### Step-by-Step Protocol

- **Sample Preparation:** Dissolve 1.0 mg of Z-Lys(For)-OH in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation.
- **Chromatography:** Inject 2 µL onto a C18 Reversed-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Elute using a 5–95% Acetonitrile gradient over 10 minutes.
- **Ionization & Detection:** Operate the Q-TOF or Orbitrap mass spectrometer in ESI positive mode. Capillary voltage should be optimized to a low threshold (e.g., 3.0 kV) to minimize fragmentation.
- **Data Analysis:** Extract the chromatogram for the calculated exact mass of

(

309.1445). Confirm isotopic distribution matches the theoretical C

H

N

O

model.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Causality & Rationale

While HRMS confirms the empirical formula, it cannot distinguish between regiochemical isomers. Why use DMSO-

instead of CDCl

? Z-Lys(For)-OH contains a free carboxylic acid and two distinct amide/carbamate bonds, rendering it poorly soluble in non-polar solvents. DMSO-

acts as a strong hydrogen-bond acceptor, breaking intermolecular dimers and yielding sharp, well-resolved resonances for the exchangeable N-H protons[3].

To definitively assign the

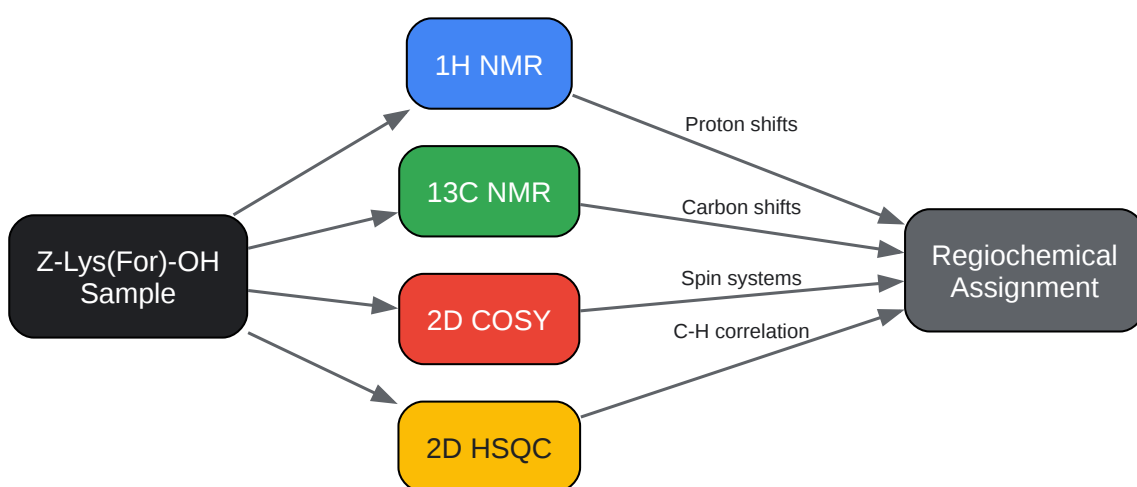
-carbamate versus the

-formamide, 2D NMR (COSY and HSQC) is strictly required to trace the spin system from the

-proton down the aliphatic chain to the

-CH

.



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*Logic flow of multinuclear and 2D NMR experiments for regiochemical assignment.*

## Step-by-Step Protocol

- Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-  
(99.9% D).
- 1D Acquisition: Acquire  
  
H NMR at 400 MHz (minimum 16 scans, 2s relaxation delay) and  
  
C NMR at 100 MHz (minimum 1024 scans).
- 2D Acquisition: Run  
  
H-  
  
H COSY to map the Lysine  
  
connectivity. Run  
  
H-  
  
C HSQC to correlate the proton signals to their respective carbons.

## Expected NMR Chemical Shifts (in DMSO- )

Nucleus / Position	H Shift (ppm)	Multiplicity & Integration	C Shift (ppm)	Assignment
Formyl (For)	8.01	s, 1H	161.2	-CHO
Z-Aromatic	7.30 - 7.38	m, 5H	127.8 - 128.5	Phenyl ring carbons
Z-CH	5.03	s, 2H	65.4	Benzyl-CH
Lys -CH	3.95	m, 1H	53.8	Chiral center
Lys -CH	3.05	m, 2H	38.2	Adjacent to formamide
Lys Aliphatics	1.25 - 1.70	m, 6H	22.5 - 31.0	CH groups
Amide N-H	7.95, 7.55	br s / d, 2H	N/A	-NH and -NH

## Fourier Transform Infrared (FTIR) Spectroscopy Causality & Rationale

FTIR is deployed to confirm the presence of the three distinct carbonyl stretching frequencies. Why is this necessary if we have NMR? NMR confirms connectivity, but FTIR provides immediate, orthogonal proof of the oxidation state and functional group integrity, particularly ruling out the presence of unreacted primary amines or over-oxidized species.

### Step-by-Step Protocol

- Preparation: Place 2 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

- Acquisition: Apply consistent pressure using the anvil. Scan from 4000 to 400 cm at a resolution of 4 cm (32 co-added scans).
- Diagnostic Bands:
  - ~3300 cm  
: N-H stretching (amides/carbamates).
  - ~1715 cm  
: C=O stretching (carboxylic acid & Z-group carbamate overlap).
  - ~1660 cm  
: C=O stretching (formamide, typically shifted lower than carbamates).

## Chiral Integrity (Chiral HPLC)

### Causality & Rationale

The introduction of the Z-group via Schotten-Baumann conditions (using benzyl chloroformate) requires basic conditions. Why is this a risk? If the pH is poorly controlled, base-catalyzed enolization at the

-carbon can lead to partial racemization, converting the desired L-enantiomer into a D/L mixture. Chiral HPLC is mandatory to validate that the enantiomeric excess (

) remains >99%.

### Step-by-Step Protocol

- Standard Preparation: Prepare a reference standard of racemic Z-D/L-Lys(For)-OH to establish baseline resolution ( ) between the two enantiomers.
- Chromatography: Inject the sample onto a Chiralpak AD-H column (250 × 4.6 mm, 5 μm).

- Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). The TFA suppresses the ionization of the free carboxylic acid, preventing peak tailing.
- Detection: UV absorbance at 210 nm and 254 nm (monitoring the Z-group aromatic ring).

## References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 70923, Nepsilon-Formyl-L-lysine". Available at:[[Link](#)]
- Hofmann, K., et al. "Studies on Polypeptides. XVI. The Preparation of Nε-Formyl-L-lysine and its Application to the Synthesis of Peptides." Journal of the American Chemical Society. Available at:[[Link](#)]

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